O-304 is classified under compounds that modulate AMPK activity, which is a key regulator of cellular energy homeostasis. Its classification falls within the realm of organic chemistry, specifically focusing on compounds that interact with metabolic pathways to influence energy balance and glucose metabolism. The compound is synthesized through chemical processes that yield specific structural characteristics conducive to its biological activity.
The synthesis of O-304 involves multiple steps that typically include:
The exact synthetic route for O-304 may vary based on laboratory protocols but generally follows established organic synthesis techniques. Each step is optimized to ensure high yields and purity of the final product.
O-304's molecular structure is characterized by a specific arrangement of atoms that facilitates its interaction with AMPK. While the precise structural formula is not detailed in the available literature, it typically includes:
Molecular weight, melting point, solubility, and other physical characteristics are crucial for understanding O-304's behavior in biological systems. These properties are typically determined through experimental techniques such as spectroscopy and chromatography.
O-304 may participate in several chemical reactions relevant to its function as an AMPK activator:
The kinetics of these reactions can be studied using enzyme assays that measure the rate of phosphorylation events in response to O-304 treatment. Such studies help elucidate the compound's efficacy and mechanism of action.
O-304 activates AMPK by mimicking the effects of increased cellular AMP levels, which signals energy deficiency. This activation leads to:
Relevant data regarding these properties can be gathered from experimental studies focusing on stability tests and solubility assessments.
O-304 has significant scientific applications, particularly in:
AMP-activated protein kinase (AMPK) serves as a master sensor of cellular energy status, coordinating metabolic pathways to maintain energy homeostasis. Its activity declines with age, contributing to the pathogenesis of metabolic syndrome, type 2 diabetes (T2D), cardiovascular diseases, and hepatic steatosis [4] [7]. In metabolic dysfunction-associated steatotic liver disease (MASLD), reduced AMPK activity disrupts lipid metabolism, leading to hepatic triglyceride accumulation, inflammation, and fibrosis. Preclinical studies demonstrate that AMPK activation inhibits de novo lipogenesis via phosphorylation of acetyl-CoA carboxylase (ACC) and promotes fatty acid oxidation, thereby resolving steatosis [1]. Similarly, in aging, AMPK dysfunction exacerbates insulin resistance due to impaired glucose uptake in skeletal muscle and elevated pancreatic β-cell stress [4].
O-304 has shown efficacy in mitigating these age-related and metabolic pathologies. In diet-induced obese (DIO) mice, O-304 treatment:
Table 1: Metabolic Effects of O-304 in Preclinical Models
Disease Model | Key Metabolic Parameters | Change with O-304 | Reference |
---|---|---|---|
Diet-Induced Obesity | Body fat mass | ↓ 30-40% | [1] |
Blood cholesterol | ↓ to near-normal levels | [1] | |
Aging (18-month mice) | Fasting insulin | ↓ 50% | [4] |
HOMA-IR | ↓ 45% | [4] | |
MASLD (CD-HFD mice) | Hepatic steatosis score | ↓ 60% | [1] |
Liver fibrosis area | ↓ 50% | [1] |
Exercise mimetics are compounds that replicate the physiological benefits of physical activity without mechanical strain. AMPK activators represent a prime class of exercise mimetics due to AMPK's central role in mediating exercise-induced adaptations, including enhanced glucose uptake, mitochondrial biogenesis, and vascular remodeling [3] [9]. Unlike isoform-specific activators, pan-AMPK activators like O-304 target multiple AMPK complexes (e.g., α1β1γ1, α2β2γ1), enabling broad metabolic effects across tissues. This is crucial because:
O-304 mimics key exercise benefits by increasing skeletal muscle glucose uptake via AMPK-dependent translocation of GLUT4 and enhancing cardiac output. In a proof-of-concept phase IIa trial, T2D patients on metformin plus O-304 showed improved microvascular perfusion and reduced blood pressure – effects typically associated with endurance training [2] [4]. Furthermore, O-304 promotes a shift towards oxidative muscle fibers and elevates circulating myokines like BDNF and irisin, which mediate cross-talk between muscle, brain, and adipose tissue [3] [9].
Table 2: Comparison of AMPK-Targeting Exercise Mimetics
Compound | AMPK Specificity | Primary Mechanisms | Key Physiological Effects |
---|---|---|---|
O-304 | Pan-AMPK activator | Inhibits pAMPK dephosphorylation | ↑ Glucose uptake, ↓ BP, ↑ Cardiac output |
AICAR | AMP-mimetic | Converts to ZMP; activates AMPK allosterically | ↑ Fatty acid oxidation, ↑ Exercise endurance |
Metformin | Indirect activator | Inhibits mitochondrial complex I | ↓ Hepatic gluconeogenesis, ↑ Insulin sensitivity |
PF-793 | β1-isoform selective | Binds ADaM site on β1 subunit | ↓ Hepatic steatosis, ↓ Plasma cholesterol |
O-304 (C₁₆H₁₁Cl₂N₃O₂S; MW 380.25) is a first-in-class, orally available small molecule featuring a dichlorophenyl-thiophene carboxamide core. This structure enables its unique dual mechanism:
Unlike allosteric activators (e.g., A-769662) or AMP mimetics (e.g., PF-793), O-304 binds near the α-subunit's kinase domain, suppressing protein phosphatase 2C (PP2C)-mediated dephosphorylation of Thr172 on the AMPK α-subunit. Thr172 phosphorylation is essential for AMPK activation, and its preservation significantly prolongs AMPK signaling duration [7] [8]. This mechanism operates independently of cellular AMP:ATP ratios, distinguishing O-304 from indirect activators like metformin [7] [10].
Recent studies reveal O-304 mildly uncouples mitochondrial oxidative phosphorylation. This increases oxygen consumption and mimics exercise-induced mitochondrial adaptations, including:
O-304 interacts with conserved residues in the α-linker region, present in both α1 and α2 isoforms. This allows it to activate diverse AMPK trimeric complexes (e.g., α1β1γ1, α2β2γ3) without isoform selectivity – a key advantage over β1-specific activators like MK-8722 [7] [8]. The compound's thiophene carboxamide moiety is critical for engaging the regulatory subunit-interacting motifs (RIMs) that stabilize the active conformation [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7